Guanidine, N'-(2-chloro-5-(methylthio)phenyl)-N-methyl-N-(3-((R)-methylsulfinyl)phenyl)-
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Overview
Description
CNS-5788 is a potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker. It has shown promise in neuroprotective applications, particularly in conditions related to ischemia, such as stroke .
Preparation Methods
The synthesis of CNS-5788 involves several key steps:
Oxidation of N-methyl-3-(methylsulfanyl)aniline: This is achieved using hydrogen peroxide in acetone, resulting in the formation of the required sulfoxide along with some sulfone.
Conversion to Hydrochloride Salt: The sulfoxide is converted to its hydrochloride salt.
Condensation with 2-chloro-5-(methylthio)phenyl cyanamide: This reaction occurs in boiling toluene, producing guanidine.
Resolution of Racemic Mixture: The racemic mixture of sulfoxides is resolved by chiral high-performance liquid chromatography on a Chiralpak AD column to provide the desired enantiomer.
Chemical Reactions Analysis
CNS-5788 undergoes several types of chemical reactions:
Scientific Research Applications
CNS-5788 has several scientific research applications:
Neuroprotection: It has shown potential as a neuroprotective agent, particularly in conditions related to ischemia, such as stroke.
N-methyl-D-aspartate Receptor Blockade: CNS-5788 acts as an N-methyl-D-aspartate receptor ion-channel blocker, making it useful in studying the role of these receptors in various neurological conditions.
Ischemia-Selective Applications: Its selectivity for ischemic conditions makes it a valuable tool in research focused on ischemia and related pathologies.
Mechanism of Action
CNS-5788 exerts its effects by blocking the ion channels of N-methyl-D-aspartate receptors. This blockade prevents the excessive influx of calcium ions, which can lead to neuronal damage during ischemic events . The molecular targets of CNS-5788 are the N-methyl-D-aspartate receptors, and its action involves the inhibition of these receptors’ ion channels .
Comparison with Similar Compounds
CNS-5788 is unique in its ischemia-selective properties. Similar compounds include:
CNS-5655: Another potential ischemia-selective N-methyl-D-aspartate receptor ion-channel blocker.
Other N-methyl-D-aspartate Receptor Antagonists: Compounds such as ketamine and memantine also act as N-methyl-D-aspartate receptor antagonists but do not have the same ischemia-selective properties as CNS-5788.
CNS-5788 stands out due to its selectivity for ischemic conditions, making it a valuable tool in research focused on neuroprotection and ischemia.
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Properties
CAS No. |
342047-49-8 |
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Molecular Formula |
C16H18ClN3OS2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-(2-chloro-5-methylsulfanylphenyl)-1-methyl-1-[3-[(R)-methylsulfinyl]phenyl]guanidine |
InChI |
InChI=1S/C16H18ClN3OS2/c1-20(11-5-4-6-13(9-11)23(3)21)16(18)19-15-10-12(22-2)7-8-14(15)17/h4-10H,1-3H3,(H2,18,19)/t23-/m1/s1 |
InChI Key |
RODJWDCTFWIGQR-HSZRJFAPSA-N |
Isomeric SMILES |
CN(C1=CC(=CC=C1)[S@](=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |
Canonical SMILES |
CN(C1=CC(=CC=C1)S(=O)C)C(=NC2=C(C=CC(=C2)SC)Cl)N |
Origin of Product |
United States |
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